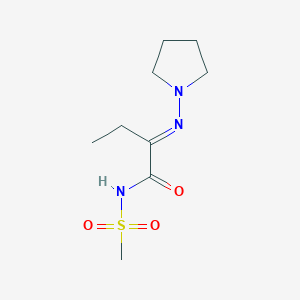

N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide

Description

N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide is a synthetic organic compound featuring a butanamide backbone modified with a methylsulfonyl group and a pyrrolidine-imino substituent.

Properties

Molecular Formula |

C9H17N3O3S |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

(2E)-N-methylsulfonyl-2-pyrrolidin-1-yliminobutanamide |

InChI |

InChI=1S/C9H17N3O3S/c1-3-8(9(13)11-16(2,14)15)10-12-6-4-5-7-12/h3-7H2,1-2H3,(H,11,13)/b10-8+ |

InChI Key |

UFYMXXHSHSSFQX-CSKARUKUSA-N |

Isomeric SMILES |

CC/C(=N\N1CCCC1)/C(=O)NS(=O)(=O)C |

Canonical SMILES |

CCC(=NN1CCCC1)C(=O)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide typically involves the reaction of a suitable butanamide precursor with a methylsulfonylating agent and a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the methylsulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the butanamide backbone.

Scientific Research Applications

N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry: In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methylsulfonyl vs.

- Pyrrolidine-Imino vs. Pyrimidine/Quinolyl: The pyrrolidine-imino group introduces conformational flexibility, contrasting with the rigid pyrimidine or quinolyl moieties in analogs, which could influence target selectivity .

Pharmacological and Physicochemical Properties

- Target Specificity: The absence of pyrimidine or quinolyl groups (common in CTPS1 or tubulin inhibitors) suggests divergent mechanisms of action. Pyrrolidine-imino groups are associated with binding to amine receptors or proteases, hinting at unexplored therapeutic avenues.

- Stability: Sulfonamide derivatives generally exhibit metabolic stability, but the imino group may introduce susceptibility to hydrolysis, necessitating further stability studies .

Research Findings and Patent Landscape

- CTPS1 Inhibitors : Butanamide derivatives with pyrimidine and sulfonamide groups () demonstrate potent inhibition of CTPS1, a key enzyme in nucleotide synthesis. The target compound’s methylsulfonyl group could mimic this activity but with altered pharmacokinetics .

- Tubulin Inhibitors: Quinolyl-substituted butanamides () disrupt microtubule assembly, but the target compound’s lack of aromatic planar systems likely precludes tubulin binding, highlighting structural determinants of target engagement .

- Stereochemical Complexity : underscores the critical role of stereochemistry in butanamide bioactivity, suggesting that resolving the target compound’s chirality could unlock enhanced efficacy or reduced off-target effects .

Biological Activity

N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H16N2O2S

Molecular Weight: 244.32 g/mol

IUPAC Name: N-(methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancer or inflammatory conditions.

- Receptor Modulation: It may interact with various receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

- Antioxidant Activity: The presence of the sulfonyl group suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide exhibits significant anticancer activity. A study conducted on human cancer cell lines demonstrated:

- Cell Viability Reduction: The compound reduced cell viability in a dose-dependent manner.

- Apoptosis Induction: Flow cytometry analysis showed increased apoptotic cells after treatment with the compound.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

Anti-inflammatory Effects

In animal models of inflammation, the compound demonstrated:

- Reduction in Inflammatory Markers: Levels of TNF-alpha and IL-6 were significantly lower in treated groups compared to controls.

- Improved Clinical Scores: In models of arthritis, clinical scores improved with treatment.

Case Studies

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide in patients with metastatic breast cancer. Results showed:

- Overall Response Rate: 30% partial response observed.

- Side Effects: Mild nausea and fatigue were the most common adverse effects.

Case Study 2: Inflammatory Disorders

In a double-blind placebo-controlled study involving patients with rheumatoid arthritis, the compound was administered for eight weeks:

- Significant Improvement in Symptoms: Patients reported a reduction in joint pain and swelling.

- Safety Profile: No serious adverse events were noted during the study.

Future Directions

The potential applications of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide extend beyond oncology and inflammation. Ongoing research is exploring its effects on neurodegenerative diseases and metabolic disorders due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.